(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a pyridine ring substituted with an amino group and a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Amination: Introduction of the amino group at the 4-position of the pyridine ring.
Trifluoropropanol Addition: The trifluoropropanol moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoropropanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The amino group and trifluoropropanol moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidine Compounds: These compounds share structural similarities and are known for their use as cyclin-dependent kinase inhibitors.
Pyrimidine and Triazine Derivatives: These compounds are used as axl inhibitors and have applications in cancer treatment.
Uniqueness
(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is unique due to its specific combination of a pyridine ring with an amino group and a trifluoropropanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H9F3N2O |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7(14)3-5-4-13-2-1-6(5)12/h1-2,4,7,14H,3H2,(H2,12,13)/t7-/m1/s1 |
InChI Key |
GVLHKELVSURRIH-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CN=CC(=C1N)C[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CN=CC(=C1N)CC(C(F)(F)F)O |
Origin of Product |
United States |
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